molecular formula C20H24N2O B2910006 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol CAS No. 931724-53-7

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol

Cat. No.: B2910006
CAS No.: 931724-53-7
M. Wt: 308.425
InChI Key: ZUJFKRYPAGPSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the phenylpropyl and butanol groups. The reaction conditions often include the use of acidic or basic catalysts, and the process may involve multiple steps to achieve the desired product .

Industrial production methods for benzimidazole derivatives generally involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow processes, high-pressure reactors, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is likely related to its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The exact mechanism may involve binding to DNA, inhibition of enzyme activity, or modulation of signaling pathways .

Comparison with Similar Compounds

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol can be compared with other benzimidazole derivatives, such as:

    Thiabendazole: An anthelmintic agent used to treat parasitic infections.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

    Pimobendan: A drug used in the treatment of heart failure.

What sets this compound apart is its unique combination of a phenylpropyl and butanol substituent, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[1-(3-phenylpropyl)benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-9-19(23)20-21-17-13-6-7-14-18(17)22(20)15-8-12-16-10-4-3-5-11-16/h3-7,10-11,13-14,19,23H,2,8-9,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJFKRYPAGPSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.